n-Propyl-1,3-benzothiazol-2-amine
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Overview
Description
n-Propyl-1,3-benzothiazol-2-amine is a chemical compound with the molecular formula C10H12N2S. It belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Propyl-1,3-benzothiazol-2-amine can be achieved through various synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with propylamine under acidic conditions. Another approach is the cyclization of N-(2-halophenyl)thioureas or N-(2-halophenyl)thioamides through base-promoted intramolecular C–S bond coupling cyclization in dioxane .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves green chemistry principles, such as the use of environmentally friendly reagents and solvents. For example, the condensation of 2-aminobenzenethiol with aldehydes or ketones can be performed using water as a solvent, minimizing the use of toxic organic solvents .
Chemical Reactions Analysis
Types of Reactions
n-Propyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazoles .
Scientific Research Applications
n-Propyl-1,3-benzothiazol-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the production of dyes, rubber accelerators, and other industrial chemicals.
Mechanism of Action
The mechanism of action of n-Propyl-1,3-benzothiazol-2-amine involves its interaction with various molecular targets and pathways. For example, it can inhibit the activity of certain enzymes, leading to antimicrobial effects. The compound may also interact with DNA or proteins, disrupting cellular processes and leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: Similar in structure but lacks the propyl group.
6-Ethoxy-1,3-benzothiazol-2-amine: Contains an ethoxy group instead of a propyl group.
2-Mercaptobenzothiazole: Contains a thiol group instead of an amine group
Uniqueness
n-Propyl-1,3-benzothiazol-2-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the propyl group can enhance its lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets .
Properties
CAS No. |
24622-33-1 |
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Molecular Formula |
C10H12N2S |
Molecular Weight |
192.28 g/mol |
IUPAC Name |
N-propyl-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C10H12N2S/c1-2-7-11-10-12-8-5-3-4-6-9(8)13-10/h3-6H,2,7H2,1H3,(H,11,12) |
InChI Key |
GYOABOCBMBUFQN-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC1=NC2=CC=CC=C2S1 |
Origin of Product |
United States |
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